Selpercatinib - 2152628-33-4

Selpercatinib

Catalog Number: EVT-282537
CAS Number: 2152628-33-4
Molecular Formula: C29H31N7O3
Molecular Weight: 525.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Selpercatinib, also known as LOXO-292 or LY3527723, is a first-in-class, highly selective, potent, and central nervous system (CNS)-active rearranged during transfection (RET) kinase inhibitor [, , ]. It belongs to the class of tyrosine kinase inhibitors (TKIs) and plays a crucial role in scientific research, particularly in the study of RET-altered cancers [, , , , , , , , ]. Selpercatinib's selectivity for RET makes it a valuable tool for understanding the role of RET in tumorigenesis and exploring potential therapeutic strategies for RET-driven cancers.

Mechanism of Action

Selpercatinib functions as a highly selective and potent inhibitor of the rearranged during transfection (RET) kinase [, , , , , , , , , , , ]. It competitively binds to the ATP-binding site of the RET kinase, preventing its activation and downstream signaling [, , , , ]. This inhibition of RET signaling leads to decreased cell proliferation and survival in RET-driven cancers. Selpercatinib's high selectivity for RET minimizes off-target effects on other kinases, contributing to its favorable safety profile.

Applications

Selpercatinib is primarily investigated for its application as a targeted therapy in RET-altered cancers [, , , , , , , , ]. It has demonstrated promising antitumor activity in various RET-driven malignancies, including:

  • Non-small Cell Lung Cancer (NSCLC): Selpercatinib shows efficacy in treating RET fusion-positive NSCLC, with high response rates and durable disease control, even in patients with brain metastases [, , , , , , , , ].

  • Medullary Thyroid Cancer (MTC): Selpercatinib is effective in treating RET-mutant MTC, leading to significant improvements in progression-free survival and tumor response rates, particularly in multikinase inhibitor-naïve patients [, , , , , ].

  • Other RET-Altered Cancers: Selpercatinib exhibits promising activity in various other RET-fusion positive cancers, including pancreatic, colon, salivary gland, sarcoma, breast, and ovarian cancers [].

  • Understanding RET-mediated Resistance Mechanisms: Investigating the development of resistance to Selpercatinib, such as acquired MET amplification, helps understand the complexities of RET signaling and inform strategies to overcome resistance [, ].

  • Developing Next-Generation RET Inhibitors: Profiling Selpercatinib's activity against various RET mutants, including solvent-front mutants like G810C, aids in developing novel inhibitors with improved efficacy against resistant cancers [, ].

Future Directions
  • Optimizing Treatment Strategies: Investigating the optimal sequencing of Selpercatinib in the treatment algorithm for RET-driven cancers, including its role in the first-line setting and potential combination therapies, is crucial for maximizing patient outcomes [, ].

  • Understanding Resistance Mechanisms: Further elucidating the mechanisms of resistance to Selpercatinib, including both RET-dependent and independent mechanisms, is essential for developing strategies to overcome treatment failure [, , , ].

  • Expanding Clinical Applications: Exploring Selpercatinib's efficacy in other RET-altered cancers beyond lung and thyroid cancers, such as gastrointestinal malignancies and pheochromocytoma, may broaden its clinical utility [, ].

  • Developing Novel RET Inhibitors: Continued research on next-generation RET inhibitors targeting Selpercatinib-resistant mutants, such as those with solvent-front mutations, is needed to address the emergence of resistance and improve treatment options [, ].

Pralsetinib

Compound Description: Pralsetinib (BLU-667) is a highly selective and potent oral RET kinase inhibitor, similar to Selpercatinib. [, ] It received FDA approval for treating RET fusion-positive NSCLC based on the ARROW trial. []

HSN608

Compound Description: HSN608 is a novel alkynyl nicotinamide-based RET TKI specifically developed to target Selpercatinib/Pralsetinib-resistant RET G810 mutants. [] It demonstrates favorable drug-like properties and potent inhibition against all six G810 solvent-front mutants, including the clinically relevant G810C.

Relevance: HSN608 represents a promising next-generation RET inhibitor capable of overcoming resistance conferred by G810 mutations, which frequently arise during Selpercatinib or Pralsetinib treatment. Its effectiveness against Selpercatinib-resistant tumors in preclinical models highlights its potential for future clinical development. [, ]

HSL476 and HSL468

Compound Description: HSL476 and HSL468 are two additional alkynyl nicotinamide-based RET TKIs, structurally similar to HSN608. They exhibit potent inhibitory activity against all six G810 solvent-front mutants and the V804M gatekeeper mutant in vitro and demonstrate significant tumor suppression in xenograft models bearing the Selpercatinib-resistant KIF5B-RET (G810C) mutation. []

Relevance: Similar to HSN608, HSL476 and HSL468 represent a class of compounds designed to overcome acquired resistance to Selpercatinib and Pralsetinib mediated by solvent-front mutations in RET. Their preclinical efficacy highlights their potential as future therapeutic options for patients who develop resistance to first-generation RET inhibitors. []

Crizotinib

Compound Description: Crizotinib is a multi-kinase inhibitor targeting MET, ALK, and ROS1, commonly used to treat NSCLC harboring these specific genetic alterations. [, , ]

Relevance: Research has shown that MET amplification can serve as a mechanism of resistance to Selpercatinib in RET fusion-positive NSCLC. Combining Selpercatinib with Crizotinib effectively targets this resistance mechanism by simultaneously inhibiting both RET and MET signaling pathways. [, ] This combination therapy has demonstrated promising clinical activity and tolerability, highlighting the importance of identifying and targeting bypass pathways in resistance development. [, ]

Relevance: These agents serve as a benchmark for comparing the efficacy and safety of Selpercatinib in RET-driven cancers, particularly MTC. Clinical trials have demonstrated Selpercatinib's superior efficacy and tolerability compared to these agents. Notably, patients treated with Selpercatinib experience significantly lower rates of dose reductions and treatment discontinuations due to adverse events. [, , ] This highlights the importance of developing highly selective inhibitors for improved therapeutic outcomes.

Lenvatinib

Compound Description: Lenvatinib is a multi-kinase inhibitor used in the treatment of various cancers, including advanced differentiated thyroid cancer. []

Relevance: While not directly inhibiting RET, Lenvatinib's use in one case study highlights the potential for switching to Selpercatinib after experiencing adverse effects or limited efficacy with other therapies. In this case, a patient with advanced PTC initially treated with Lenvatinib experienced significant improvement in pain and panic symptoms after switching to Selpercatinib, demonstrating its therapeutic value in specific clinical scenarios. []

Lovatinib, Zeteletinib, and Ponatinib

Compound Description: Lovatinib, Zeteletinib, and Ponatinib are multi-kinase inhibitors with activity against RET, among other kinases. [] They have been investigated in preclinical studies to understand RET inhibitor resistance mechanisms and explore alternative treatment strategies.

Relevance: These compounds were utilized in preclinical models to assess the sensitivity of different RET fusion variants and acquired resistance mutations. Results showed that the sensitivity profile of these multi-kinase inhibitors varied depending on the specific RET fusion and resistance mutation present. [] This emphasizes the complexity of RET-driven cancers and the need for a personalized approach to treatment selection.

Properties

CAS Number

2152628-33-4

Product Name

Selpercatinib

IUPAC Name

6-(2-hydroxy-2-methylpropoxy)-4-[6-[6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile

Molecular Formula

C29H31N7O3

Molecular Weight

525.6 g/mol

InChI

InChI=1S/C29H31N7O3/c1-29(2,37)18-39-24-9-25(28-21(10-30)13-33-36(28)17-24)20-5-6-26(31-12-20)34-15-22-8-23(16-34)35(22)14-19-4-7-27(38-3)32-11-19/h4-7,9,11-13,17,22-23,37H,8,14-16,18H2,1-3H3

InChI Key

XIIOFHFUYBLOLW-UHFFFAOYSA-N

SMILES

CC(C)(COC1=CN2C(=C(C=N2)C#N)C(=C1)C3=CN=C(C=C3)N4CC5CC(C4)N5CC6=CN=C(C=C6)OC)O

Solubility

<1 mg/mL

Synonyms

Selpercatinib

Canonical SMILES

CC(C)(COC1=CN2C(=C(C=N2)C#N)C(=C1)C3=CN=C(C=C3)N4CC5CC(C4)N5CC6=CN=C(C=C6)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.